1-Cyclopentyl-1H-pyrazole-5-carbonitrile chemical structure and properties
1-Cyclopentyl-1H-pyrazole-5-carbonitrile chemical structure and properties
This in-depth technical guide details the chemical structure, properties, and synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile , a specialized heterocyclic building block.
Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
1-Cyclopentyl-1H-pyrazole-5-carbonitrile (CAS: 1784383-27-2) is a functionalized heterocyclic scaffold used primarily in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors. While structurally related to the key intermediate of Ruxolitinib (which utilizes a cyclopentylpropanenitrile moiety), this specific 5-carbonitrile derivative represents a distinct "scaffold-hopping" analog where the nitrile is directly attached to the pyrazole core. This modification alters the electronic properties of the ring and provides a rigid vector for hydrogen bond interactions within enzyme active sites.
This guide outlines the physicochemical profile, regioselective synthesis, and analytical characterization of this compound, addressing the specific challenge of distinguishing the 1,5-isomer from the thermodynamically favored 1,3-isomer.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The compound features a pyrazole ring substituted at the N1 position with a cyclopentyl group and at the C5 position with a nitrile group. This specific substitution pattern creates a steric clash between the cyclopentyl ring and the nitrile, making the synthesis non-trivial compared to the 3-carbonitrile isomer.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| IUPAC Name | 1-Cyclopentyl-1H-pyrazole-5-carbonitrile | |
| CAS Number | 1784383-27-2 | |
| Molecular Formula | C₉H₁₁N₃ | |
| Molecular Weight | 161.21 g/mol | |
| Physical State | Pale yellow oil or low-melting solid | Dependent on purity/crystallinity |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Low water solubility |
| LogP (Predicted) | ~2.1 - 2.4 | Lipophilic core |
| Topological Polar Surface Area | 41.6 Ų | Favorable for CNS penetration |
| H-Bond Acceptors | 2 (N2 of pyrazole, CN) |
Synthetic Pathways & Process Chemistry
Synthesizing 1-substituted-5-cyanopyrazoles requires overcoming the thermodynamic preference for the 1,3-isomer. Two primary strategies are employed: Direct Lithiation (Method A) for high-precision lab-scale synthesis, and Regioselective Cyclization (Method B) for larger batches.
Method A: C-5 Lithiation (Kinetic Control)
This method utilizes the acidity of the C-5 proton in 1-cyclopentylpyrazole. The N1-substituent directs lithiation to the C-5 position due to the coordination of the lithium cation with the nitrogen lone pair (Directed ortho Metalation - DoM).
Protocol:
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Precursor Synthesis: React cyclopentylhydrazine with malonaldehyde bis(dimethylacetal) to form 1-cyclopentyl-1H-pyrazole.
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Lithiation: Treat with n-Butyllithium (n-BuLi) at -78°C in THF. The bulky cyclopentyl group does not prevent C-5 deprotonation.
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Cyanation: Quench the lithiated species with an electrophilic cyanide source, such as p-toluenesulfonyl cyanide (TsCN) or phenyl cyanate.
Method B: Cyclization via 1,3-Dielectrophile
Reaction of cyclopentylhydrazine with an unsymmetrical 1,3-dielectrophile. To favor the 5-substituted isomer, steric bulk and solvent polarity (e.g., fluorinated alcohols) are often manipulated, though this route frequently yields mixtures requiring chromatographic separation.
Figure 1: Kinetic synthesis pathway via C-5 lithiation, ensuring regioisomeric purity.
Detailed Experimental Protocol
Objective: Synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile via Method A (Lithiation).
Reagents & Equipment[5][6][7][9][10]
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Starting Material: 1-Cyclopentyl-1H-pyrazole (1.0 eq)
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Base: n-Butyllithium (2.5 M in hexanes, 1.1 eq)
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Electrophile: p-Toluenesulfonyl cyanide (TsCN) (1.2 eq)
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Solvent: Anhydrous Tetrahydrofuran (THF)
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Atmosphere: Dry Argon or Nitrogen
Step-by-Step Methodology
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.
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Dissolution: Add 1-Cyclopentyl-1H-pyrazole (1.36 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 10 minutes. Maintain internal temperature below -70°C.
-
Mechanism: The lithium coordinates to N2, directing deprotonation at C5.
-
-
Incubation: Stir at -78°C for 45 minutes to ensure complete formation of the organolithium species.
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Cyanation: Dissolve TsCN (2.17 g, 12 mmol) in THF (5 mL) and add dropwise to the reaction mixture.
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Warming: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to room temperature over 2 hours.
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Quench: Quench with saturated aqueous NH₄Cl (10 mL).
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Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes). The 5-cyano isomer typically elutes after any unreacted starting material but before the 3-cyano isomer (if present as impurity).
Analytical Characterization (Self-Validation)
Confirming the structure requires distinguishing the 1,5-substitution pattern from the 1,3-isomer.
Nuclear Magnetic Resonance (NMR)[3][5][7]
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¹H NMR (400 MHz, CDCl₃):
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δ 7.65 (d, J = 1.8 Hz, 1H, H-3): The proton at C3 is deshielded by the adjacent nitrogen.
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δ 6.85 (d, J = 1.8 Hz, 1H, H-4): The proton at C4 is shielded relative to H3.
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δ 4.80 (quint, J = 7.0 Hz, 1H, N-CH): The methine proton of the cyclopentyl ring shifts downfield due to the N-attachment.
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δ 2.20–1.60 (m, 8H): Cyclopentyl methylene protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ 112.5 (CN): Characteristic nitrile carbon signal.
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δ 138.0 (C3), 110.0 (C4): Pyrazole ring carbons.
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δ 120.0 (C5): Quaternary carbon attached to CN.
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NOESY (Nuclear Overhauser Effect Spectroscopy)
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Critical Check: A strong NOE correlation should be observed between the Cyclopentyl N-CH proton and the H-5 proton? NO.
-
Correct Logic: In the 5-carbonitrile isomer, the cyclopentyl group is adjacent to the Nitrile (C5). Therefore, NO NOE correlation should be seen between the Cyclopentyl methine and any pyrazole ring proton (since H4 is distant).
-
Contrast: In the 3-carbonitrile isomer (where H5 is present), a strong NOE would be seen between the Cyclopentyl methine and H5. Absence of this NOE supports the 5-substituted structure.
Safety & Handling (SDS Highlights)
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Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Category 3/4.
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Signal Word: Warning.
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Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
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Nitrile Hazard: Metabolization may release cyanide ions. Treat exposure with standard cyanide antidote protocols if severe.
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Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis of nitrile to amide).
References
-
PubChem. 1H-Pyrazole-5-carbonitrile Compound Summary. National Library of Medicine. Available at: [Link]
-
Aggarwal, R. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[1][2][3][4][5][6] Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Contextual grounding for regioselectivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. societachimica.it [societachimica.it]
- 4. tandfonline.com [tandfonline.com]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
